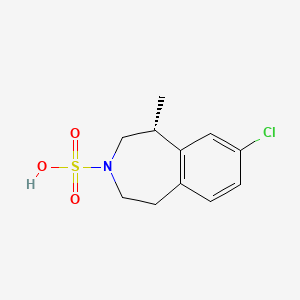

Lorcaserin sulfamate

Vue d'ensemble

Description

Lorcaserin sulfamate is a major circulating metabolite of Lorcaserin . Lorcaserin is a selective serotonin 2C receptor agonist that modulates appetite and has proven efficacy for weight management in overweight or obese patients . It is also known as Lorcaserin Sulfate or 8-Chloro-1,2,4,5-tetrahydro-1-methyl- (1R)-3H-3-benzazepine-3-sulfonic acid .

The major circulating metabolite after oral administration is this compound .

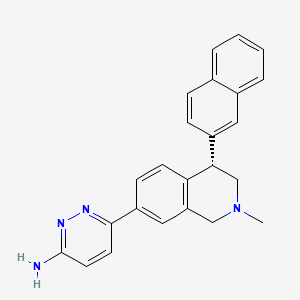

Molecular Structure Analysis

The molecular formula of this compound is C11H14ClNO3S . The exact mass is 275.0382922 g/mol and the monoisotopic mass is also 275.0382922 g/mol . The structure includes a 5-HT2C receptor agonist .Chemical Reactions Analysis

Lorcaserin is metabolized by multiple enzymes and is not dependent on one single enzymatic pathway . It has two major metabolites, one conjugated with glucuronide called N-carbamoyl glucuronide which is excreted in urine and the second Lorcaserin N-sulfamate, which is circulated in the blood .Physical and Chemical Properties Analysis

This compound has a molecular weight of 275.75 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 66 Ų .Applications De Recherche Scientifique

Metabolic Pathways and Pharmacokinetics : Lorcaserin is primarily metabolized in the liver and kidneys, forming the major circulating metabolite lorcaserin N-sulfamate. It shows high plasma protein binding affinity and minimal potential for drug-drug interactions or toxicological effects in normal patient populations (Sadeque et al., 2016).

Weight Management in Obese or Overweight Adults : Multiple placebo-controlled clinical trials have demonstrated that lorcaserin effectively promotes weight loss in obese or overweight adults, both as a standalone treatment and when combined with diet and exercise counseling. These studies have shown significant reductions in body weight and improvements in related health parameters (Smith et al., 2010), (O'Neil et al., 2012), (Fidler et al., 2011).

Meta-Analyses on Efficacy and Safety : Meta-analyses have confirmed the modest weight loss efficacy and general tolerability of lorcaserin in obese adults, along with its effects on reducing waist circumference, blood pressure, and cholesterol levels. Common adverse events include headache, nausea, and dizziness (Chan et al., 2013), (Singh & Singh, 2019).

Potential Applications in Addiction Treatment : Lorcaserin has been explored for its potential in treating addiction disorders, including reducing self-administration of drugs like oxycodone and cocaine, although results have been mixed or inconclusive (Brandt et al., 2020), (Harvey-Lewis et al., 2016).

Neurological and Psychological Effects : Lorcaserin has been shown to affect brain activation patterns in response to food cues, suggesting its potential use in addressing emotional eating and other food-related psychological issues (Farr et al., 2016).

Cardiometabolic Risk Factors : Studies have indicated that lorcaserin can contribute to improvements in cardiometabolic risk factors, such as lipid profiles and glycemic indicators, in obese adults (Tuccinardi et al., 2019).

Reproductive Effects : Research in rats suggests that lorcaserin can disturb estrous cyclicity and induce histopathological changes in ovaries and uteri without affecting ovarian populations, indicating a need for caution in women of childbearing potential (Abdel-Latif et al., 2017).

Mécanisme D'action

Target of Action

Lorcaserin sulfamate, also known as Lorcaserin metabolite M1, primarily targets the serotonin 2C receptors (5-HT2C) . These receptors play a crucial role in regulating appetite and satiety, making them a key target for weight management therapies .

Mode of Action

This compound acts as a selective agonist for the 5-HT2C receptors . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to an increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .

Biochemical Pathways

The activation of 5-HT2C receptors by this compound triggers a cascade of biochemical reactions. The stimulated POMC neurons release alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors . This binding event signals the feeling of satiety, leading to a decrease in food intake .

Pharmacokinetics

Lorcaserin undergoes extensive hepatic metabolism, producing multiple metabolites . This compound (M1) is the major metabolite circulating in the plasma . Another major metabolite, N-carbamoyl glucuronide lorcaserin (M5), is primarily excreted in urine . Other minor metabolites, which are glucuronide or sulfate conjugates, are also excreted in urine .

Result of Action

The activation of 5-HT2C receptors by this compound leads to a decrease in food intake and an increase in satiety . This results in weight loss, making this compound an effective treatment for obesity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug, with a higher Cmax observed in the fed state compared to the fasted state . At steady state, cmax and auc were determined to be bioequivalent between the fasted and fed states, indicating no clinically relevant food effect on the pharmacokinetic properties of this compound .

Safety and Hazards

Lorcaserin has been associated with some safety concerns. For example, in February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market due to concerns about increased cancer risk .

Analyse Biochimique

Biochemical Properties

Lorcaserin Sulfamate is primarily formed by the action of human sulfotransferases (SULTs) SULT1A1, SULT1A2, SULT1E1, and SULT2A1 . The catalytic efficiency of these SULTs for this compound formation is widely variable, and among the SULT isoforms, SULT1A1 was found to be the most efficient .

Cellular Effects

This compound binds to human plasma protein with high affinity (i.e., >99%) . Despite being the major circulating metabolite, the level of free this compound would be minimal at a Lorcaserin therapeutic dose and unlikely be sufficient to cause drug-drug interactions .

Molecular Mechanism

It is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus .

Temporal Effects in Laboratory Settings

This compound is stable and shows minimal P450 inhibition or induction potential . This suggests that the potential for metabolic drug-drug interaction or toxicological effects of this compound is remote in a normal patient population .

Metabolic Pathways

This compound is involved in various metabolic pathways in humans. It is primarily cleared by metabolism, which involves multiple enzyme systems . Both human liver and renal cytosols catalyze the formation of this compound, where the liver cytosol showed a higher catalytic efficiency than renal cytosol .

Transport and Distribution

This compound is extensively metabolized in the liver and the metabolites are eliminated mostly in the urine (92.3%) and some through feces (2.2%) . This suggests that this compound is distributed within cells and tissues via the circulatory system.

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its formation and metabolism in the liver and renal cytosols , it can be inferred that this compound may be localized in the cytosol of these cells.

Propriétés

IUPAC Name |

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUNJIOOIHWHGQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361572-46-4 | |

| Record name | Lorcaserin sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORCASERIN SULFAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid](/img/structure/B608562.png)

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)